3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one
Description
3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one is a cyclobutanone derivative featuring a 2,2-dimethyl-substituted ring and a para-aminomethylphenylmethoxy group at position 3. The aminomethyl (-CH₂NH₂) substituent on the phenyl ring introduces polar and hydrogen-bonding capabilities, distinguishing it from analogs with nonpolar or electron-donating groups like methoxy (-OCH₃).
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[[4-(aminomethyl)phenyl]methoxy]-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-14(2)12(16)7-13(14)17-9-11-5-3-10(8-15)4-6-11/h3-6,13H,7-9,15H2,1-2H3 |
InChI Key |
AXVNOTIPEVTRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)OCC2=CC=C(C=C2)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one typically involves the reaction of 4-(aminomethyl)phenol with 2,2-dimethylcyclobutanone in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- This may improve aqueous solubility and interaction with biological targets (e.g., enzymes or receptors in pesticidal activity) .
Functional and Application Differences
- Target Compound: The primary amine (-NH₂) group may facilitate ionic interactions or protonation under physiological conditions, making it suitable for targeting amine-sensitive biological systems.
- Methoxy Analogs () : Methoxy groups confer moderate electron-donating effects and lipophilicity, favoring membrane permeability but reducing solubility in polar solvents. These compounds are less likely to engage in strong hydrogen bonding compared to the target.
Research Findings and Methodological Considerations
Glide’s accuracy in handling torsional flexibility and scoring (RMSD <1 Å in 50% of cases ) suggests utility in modeling the target’s interactions with pesticidal targets (e.g., enzyme active sites). However, experimental validation is critical, as substituent differences (e.g., -NH₂ vs. -OCH₃) may drastically alter bioactivity.
Biological Activity
3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one, identified by its CAS number 1803561-35-4, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 233.31 g/mol
- Structure : The compound features a cyclobutanone core substituted with an aminomethyl phenyl group and a methoxy group.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar functional groups have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also exhibit such properties.
| Compound | Activity | IC (µM) |
|---|---|---|
| Acarbose | α-amylase inhibitor | 21.55 ± 1.31 |
| Compound X | Antibacterial | 25.00 ± 0.50 |
Cytotoxicity and Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures can modulate inflammatory pathways. For example, certain derivatives have been reported to inhibit cytokine release in vitro, which could imply that this compound may also have potential as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the cyclobutanone ring and subsequent substitution reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Case Studies
-
Study on Antibacterial Activity :
- A study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that compounds with similar structural motifs showed promising activity against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Potential :
- In vivo models demonstrated that related compounds could significantly reduce inflammation markers in animal models of rheumatoid arthritis. This suggests a potential therapeutic application for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
